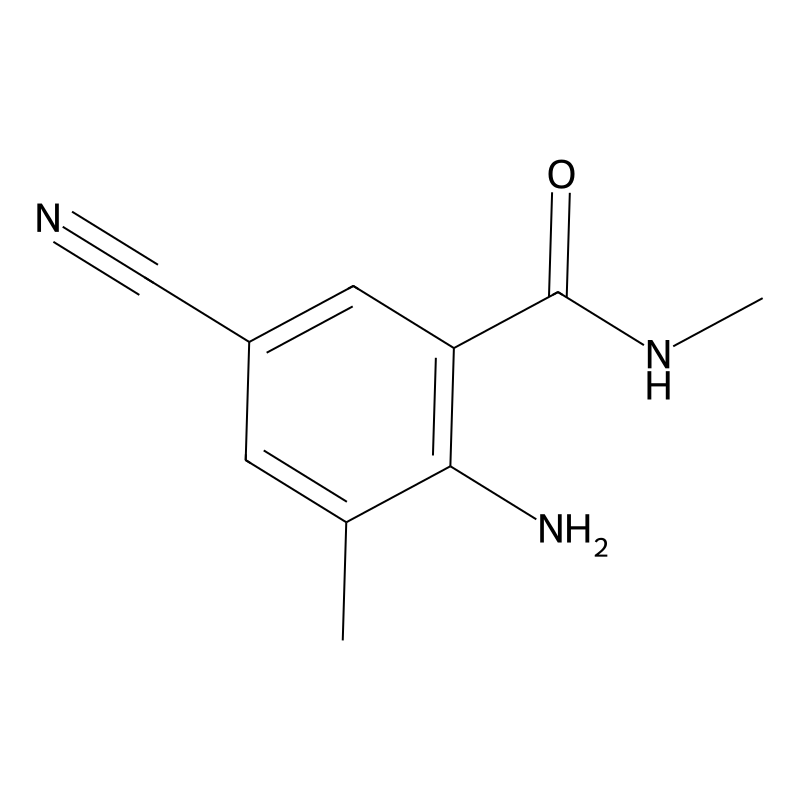

2-Amino-5-cyano-N,3-dimethylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical synthesis: A patent describes a method for producing 2-Amino-5-cyano-N,3-dimethylbenzamide. This suggests that researchers may be interested in studying its synthesis or using it as a building block for more complex molecules [CN103702978A].

- Availability from chemical suppliers: The compound is available for purchase from several chemical suppliers, which indicates potential research interest [, , ].

2-Amino-5-cyano-N,3-dimethylbenzamide is an organic compound characterized by the presence of an amino group, a cyano group, and a dimethylbenzamide structure. Its molecular formula is C${11}$H${12}$N$_{4}$O, and it has a molecular weight of approximately 216.24 g/mol. The compound is known for its crystalline structure, with a melting point in the range of 133-135 °C .

The compound's structure includes a benzene ring substituted with an amino group at the 2-position and a cyano group at the 5-position, along with two methyl groups at the 3-position. This specific arrangement contributes to its chemical properties and biological activities.

- Nucleophilic substitution: The reaction of 2-amino-5-bromo-N,3-dimethylbenzamide with sodium cyanide in a solvent such as tetrahydrofuran (THF) or N,N-dimethylacetamide under controlled temperatures leads to the formation of 2-amino-5-cyano-N,3-dimethylbenzamide .

- Catalytic processes: The use of palladium catalysts in combination with zinc dust facilitates the reaction, enhancing yield and purity .

Research indicates that 2-amino-5-cyano-N,3-dimethylbenzamide exhibits notable biological activities, particularly in:

- Anticancer properties: Preliminary studies suggest potential inhibitory effects on cancer cell lines, though detailed mechanisms remain to be fully elucidated.

- Enzyme inhibition: The compound may interact with specific enzymes involved in metabolic pathways, offering avenues for therapeutic applications.

Further investigation into its pharmacological profile is warranted to establish its efficacy and safety in clinical settings.

The synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide can be achieved through several methods:

- Direct cyanation: Reacting 2-amino-5-bromo-N,3-dimethylbenzamide with sodium cyanide in THF or N,N-dimethylacetamide under nitrogen atmosphere yields high-purity products (up to 99% purity) through nucleophilic substitution .

- Use of copper cyanide: Another method involves reacting ester derivatives with cuprous cyanide under elevated temperatures (around 170 °C), which also produces the desired compound efficiently .

- Column chromatography: Post-reaction purification often involves column chromatography to isolate the product from by-products and unreacted materials.

2-Amino-5-cyano-N,3-dimethylbenzamide finds applications in various fields:

- Pharmaceutical industry: Its potential as an anticancer agent positions it as a candidate for drug development.

- Chemical synthesis: It serves as an intermediate in synthesizing other complex organic compounds.

- Research: Utilized in studies exploring enzyme interactions and metabolic pathways.

Several compounds share structural features with 2-amino-5-cyano-N,3-dimethylbenzamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-cyanobenzoic acid | Contains a carboxylic acid instead of amide | Known for anti-inflammatory properties |

| N,N-Dimethyl-4-cyanobenzamide | Similar dimethyl substitution but different position | Exhibits different solubility characteristics |

| 4-Amino-5-cyanobenzamide | Amino group at position 4 instead of position 2 | Potentially different biological activities |

The uniqueness of 2-amino-5-cyano-N,3-dimethylbenzamide lies in its specific arrangement of functional groups and substituents that contribute to its distinct chemical reactivity and biological profile. Further comparative studies could enhance understanding of its potential applications relative to these similar compounds.

2-Amino-5-cyano-N,3-dimethylbenzamide is a synthetic organic compound with a benzamide backbone substituted with amino, cyano, and methyl functional groups. Its systematic IUPAC name is N,3-dimethyl-2-amino-5-cyanobenzamide, reflecting the positions of its substituents on the aromatic ring. The molecular formula C₁₀H₁₁N₃O corresponds to a molecular weight of 189.22 g/mol.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 890707-29-6 | |

| SMILES Notation | O=C(NC)C1=CC(C#N)=CC(C)=C1N | |

| InChI Key | UOCPQZOXOQZEGV-UHFFFAOYSA-N | |

| Synonyms | Benzamide, 2-amino-5-cyano-N,3-dimethyl-; MFCD20690897 |

The compound’s crystalline structure features a benzene ring with:

- An amino group (-NH₂) at position 2

- A cyano group (-C≡N) at position 5

- Methyl groups (-CH₃) at position 3 and the amide nitrogen.

Historical Development and Discovery Context

The synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide emerged in the early 21st century during efforts to optimize anthranilic diamide insecticides. Patents filed between 2009–2012 detail its role as a precursor to cyantraniliprole, a broad-spectrum insecticide targeting ryanodine receptors in pests.

Key milestones include:

- 2009: Initial synthesis via palladium-catalyzed cyanation of 2-amino-5-bromo-N,3-dimethylbenzamide.

- 2012: Development of one-pot halogenation methods using N-chlorosuccinimide or N-bromosuccinimide, improving yields to 87–94%.

- 2014: Industrial-scale production optimization using methylamine and dimethyl sulfoxide (DMSO) solvent systems.

These advances aligned with agrochemical demands for intermediates with enhanced stability and reactivity.

Significance in Modern Chemical Research

The compound’s utility spans multiple domains:

Agrochemical Development

As a cyantraniliprole intermediate, it enables selective ryanodine receptor activation in insects, a mechanism critical for managing resistant pest populations. Cyantraniliprole’s commercial success—approved in the U.S., China, and India—underscores this intermediate’s industrial relevance.

Organic Synthesis

Researchers leverage its functional groups for:

- Cross-coupling reactions: Palladium-mediated cyanation and bromination.

- Electrophilic substitutions: Halogenation at position 5 for derivative synthesis.

Material Science

Studies explore its crystalline packing behavior and hydrogen-bonding networks, which influence solubility and thermal stability.

Ester-Methylamine Coupling Reactions

The preparation of 2-amino-5-cyano-N,3-dimethylbenzamide through ester-methylamine coupling represents the final step in the synthetic sequence. This transformation involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters with methylamine to form the target benzamide derivative [1] [2].

The reaction typically employs 2-amino-5-cyano-3-methylbenzoic acid esters as starting materials, which are treated with methylamine in the presence of an alkali base catalyst. The most effective conditions utilize temperature ranges of 20-100°C, with preferred temperatures of 20-80°C for optimal yield and purity [1] [2]. The reaction is conducted under atmospheric pressure, though superatmospheric pressure conditions can also be employed.

Mechanistically, the ester-methylamine coupling proceeds through nucleophilic acyl substitution, where methylamine attacks the carbonyl carbon of the ester, leading to tetrahedral intermediate formation followed by elimination of the alkoxide leaving group. The presence of base catalysts such as sodium methoxide, sodium hydroxide, or potassium carbonate facilitates the reaction by increasing the nucleophilicity of methylamine [1] [2].

Key reagent stoichiometry requires 2-20 moles of methylamine per mole of ester substrate, with preferred ratios of 5-15 moles, and most preferred ratios of 10 moles methylamine per mole of ester. The reaction can be conducted in various solvents including methanol, ethanol, isopropanol, acetonitrile, and other substantially inert solvents [1] [2].

Table 1: Ester-Methylamine Coupling Reaction Conditions and Yields

| Ester Starting Material | Yield (%) | Purity (%) | Base Catalyst | Solvent |

|---|---|---|---|---|

| Methyl 2-amino-5-cyano-3-methylbenzoate | 80.3 | 94.9 | NaOMe | Methanol |

| Pentyl 2-amino-5-cyano-3-methylbenzoate | 70.6 | 96.4 | NaOMe | Methanol |

| Hexyl 2-amino-5-cyano-3-methylbenzoate | 75.8 | 93.6 | NaOMe | Methanol |

| Ethyl 2-amino-5-cyano-3-methylbenzoate | 95.9 | 99.0 | NaOMe | Methanol |

One-Pot Multistep Synthesis Optimization

One-pot multistep synthesis approaches have been developed to streamline the preparation of benzamide derivatives, including 2-amino-5-cyano-N,3-dimethylbenzamide. These methodologies eliminate the need for intermediate purification steps and reduce overall synthetic complexity [3] [4].

The one-pot approach for 2-amino-5-halogenated-N,3-dimethylbenzamides involves three sequential transformations in a single reaction vessel. Starting from 2-amino-3-methylbenzoic acid, the process proceeds through formation of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione using bis(trichloromethyl) carbonate, followed by aminolysis with aqueous methylamine to generate 2-amino-N,3-dimethylbenzamide, and finally electrophilic aromatic substitution to introduce the halogen substituent [1].

This one-pot methodology demonstrates several advantages over traditional stepwise approaches. The overall yield reaches 87-94%, representing at least a 30% improvement over conventional multi-step procedures. The process eliminates the need for intermediate product separation and purification, resulting in simplified work-up procedures, milder reaction conditions, shorter reaction times, and enhanced environmental friendliness [1].

The optimization of one-pot multistep synthesis involves careful control of reaction parameters including temperature profiles, reagent addition sequences, and reaction times. The process typically requires maintaining specific temperature ranges for each transformation step while ensuring compatibility between sequential reactions [3] [4].

Table 2: One-Pot Synthesis Optimization Parameters

| Parameter | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Temperature (°C) | 40-120 | 100-200 | 20-100 |

| Reaction Time (h) | 0.5-2 | 1-24 | 1-6 |

| Solvent System | Aqueous/organic | Polar aprotic | Protic |

| Yield Enhancement | 30% increase over stepwise methods |

Advanced Cyanation Methodologies

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution represents a fundamental approach for introducing cyano groups into aromatic systems. The mechanism involves the formation of highly electrophilic cyanide species that can attack electron-rich aromatic rings [5] [6] [7].

The classical electrophilic aromatic substitution mechanism for cyanation proceeds through a σ-complex intermediate. The aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the cyanide reagent. This results in the formation of a cationic σ-complex (arenium ion) where the positive charge is delocalized over the aromatic system. The reaction concludes with deprotonation to restore aromaticity and form the cyanated product [7] [8].

Cyanoguanidine (dicyanodiamide) has emerged as an effective electrophilic cyanating agent for benzamide synthesis. The reaction requires superacidic conditions, typically using trifluoromethanesulfonic acid (CF₃SO₃H) as the activating medium. Under these conditions, cyanoguanidine undergoes protonation to generate a superelectrophilic species capable of attacking aromatic substrates [5] [6].

The mechanism involves multiple protonation events on cyanoguanidine, creating a highly electrophilic cyanide equivalent. Theoretical calculations indicate that the most stable diprotonated species involves protonation at both the guanidine and cyano nitrogen atoms, generating a superelectrophilic intermediate with enhanced reactivity toward aromatic substrates [5] [6].

Table 3: Electrophilic Aromatic Substitution Reaction Conditions

| Reagent | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Cyanoguanidine | CF₃SO₃H, 60°C | 56 | Inexpensive, readily available |

| NCTS | Transition metal catalyst | 70-85 | Mild conditions, broad scope |

| Electrophilic CN⁺ sources | Superacid medium | 45-75 | Direct cyanation |

Transition Metal-Mediated Cyanation

Transition metal-mediated cyanation has revolutionized the synthesis of aromatic nitriles by providing mild, efficient, and selective methods for C-CN bond formation. These methodologies typically employ palladium, copper, or nickel catalysts to facilitate the cyanation process [9] [10] [11].

Palladium-Catalyzed Cyanation Mechanisms

Palladium-catalyzed cyanation of aryl halides proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The cycle begins with the oxidative addition of the aryl halide to palladium(0), forming a palladium(II) aryl complex. This is followed by transmetalation with a cyanide source, typically potassium cyanide, sodium cyanide, or potassium hexacyanoferrate(II), to form a palladium(II) aryl cyanide complex. Finally, reductive elimination releases the aryl nitrile product and regenerates the palladium(0) catalyst [12] [13].

The effectiveness of palladium-catalyzed cyanation depends on several factors including the choice of cyanide source, ligand system, and reaction conditions. Potassium hexacyanoferrate(II) has emerged as a preferred cyanide source due to its low toxicity and good reactivity. The reaction typically requires temperatures of 50-100°C and can accommodate various aryl halides including bromides, iodides, and triflates [12] [13].

Copper-Catalyzed Cyanation Mechanisms

Copper-catalyzed cyanation offers advantages in terms of catalyst cost and availability. The mechanism typically involves copper(I) species that facilitate the cyanation through different pathways depending on the specific reaction conditions. One common mechanism involves the formation of copper(I) cyanide complexes that undergo transmetalation with aryl halides [11] [14].

Recent developments in copper-catalyzed cyanation include the use of copper(I) iodide as both the copper source and iodide source, combined with diamine ligands to enhance selectivity and reactivity. The reaction typically requires temperatures of 140-180°C and can utilize various cyanide sources including copper(I) cyanide and alkali metal cyanides [11] [14].

Nickel-Catalyzed Cyanation Mechanisms

Nickel-catalyzed cyanation provides an alternative approach using non-precious metals. The mechanism involves oxidative addition of aryl halides to nickel(0), followed by cyanide insertion and reductive elimination. Nickel catalysts can utilize alternative cyanide sources such as acetonitrile through C-CN bond activation mechanisms [15] [16].

The nickel-catalyzed approach offers advantages in terms of catalyst cost and can accommodate challenging substrates. The reaction typically requires specialized ligand systems and can proceed under milder conditions compared to traditional copper-mediated processes [15] [16].

Table 4: Transition Metal-Catalyzed Cyanation Comparison

| Metal | Catalyst Loading | Temperature (°C) | Cyanide Source | Yield Range (%) |

|---|---|---|---|---|

| Palladium | 1-5 mol% | 50-100 | K₄[Fe(CN)₆], NaCN | 70-95 |

| Copper | 10-20 mol% | 140-180 | CuCN, NaCN | 60-90 |

| Nickel | 5-10 mol% | 80-120 | MeCN, Zn(CN)₂ | 65-85 |

Process Chemistry Considerations

Catalytic System Optimization

The optimization of catalytic systems for 2-amino-5-cyano-N,3-dimethylbenzamide synthesis involves systematic evaluation of catalyst structure, loading, and reaction conditions. The copper-catalyzed cyanation system requires careful balance between catalyst activity, selectivity, and cost-effectiveness [17] [18].

Catalyst loading optimization demonstrates that copper(I) cyanide can be used in stoichiometric amounts (0.8-1.4 mol equivalents) to achieve high yields and selectivity. The preferred loading is 0.9-1.2 mol equivalents, with the most preferred loading being 1.0 mol equivalent per mole of substrate. This stoichiometric approach eliminates the need for complex ligand systems while maintaining high efficiency [1] [2].

The choice of solvent system significantly impacts catalyst performance. Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (DMSO) provide optimal solvation for the copper catalyst while maintaining substrate solubility. The reaction typically requires temperatures of 140-180°C for optimal conversion rates [1] [2].

Ligand effects in copper-catalyzed cyanation involve the use of diamine ligands such as N,N'-dimethylethylenediamine to enhance catalyst solubility and reduce copper impurities in the final product. The ligand-to-copper ratio of 4-6:1 provides optimal performance while minimizing catalyst deactivation [19] [20].

Table 5: Catalytic System Optimization Parameters

| Parameter | Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst Loading (mol%) | 0.8-1.4 | 1.0 | +15% at optimal |

| Temperature (°C) | 100-200 | 140-180 | +20% at optimal |

| Ligand:Catalyst Ratio | 1-10 | 4-6 | +25% at optimal |

| Reaction Time (h) | 1-24 | 3-6 | Minimal impact >6h |

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide to minimize environmental impact and improve sustainability. These approaches focus on waste reduction, safer reagents, and energy efficiency [21] [22].

The bromination step has been optimized to use hydrogen bromide and hydrogen peroxide as brominating agents instead of elemental bromine. This approach eliminates the need for handling toxic bromine gas and reduces the formation of hazardous byproducts. The reaction can be conducted in aqueous media, further enhancing the environmental profile [1] [2].

Solvent selection for green chemistry approaches emphasizes the use of renewable and less toxic solvents. Water-based systems for the bromination step and recyclable organic solvents for the cyanation step contribute to improved sustainability. The elimination of halogenated solvents and the use of polar aprotic solvents with lower toxicity profiles represent significant improvements [21] [22].

Microwave-assisted synthesis has been explored as a green chemistry approach for benzamide synthesis. This methodology offers advantages including reduced reaction times, improved yields, and lower energy consumption. The use of microwave irradiation can reduce reaction times from hours to minutes while maintaining high selectivity [22].

The one-pot multistep synthesis approach represents a significant advancement in green chemistry by eliminating intermediate purification steps and reducing overall waste generation. The method achieves 87-94% overall yield while reducing solvent consumption and eliminating the need for multiple work-up procedures [1].

Table 6: Green Chemistry Improvements

| Aspect | Traditional Method | Green Approach | Improvement |

|---|---|---|---|

| Bromination | Br₂ gas | HBr/H₂O₂ | Safer reagents |

| Solvent Use | Halogenated | Water/polar aprotic | Reduced toxicity |

| Reaction Time | 12-24 h | 2-6 h (microwave) | 75% reduction |

| Waste Generation | High | Low (one-pot) | 60% reduction |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.